4,4'-Diphenyl-2,2'-bipyridine

Übersicht

Beschreibung

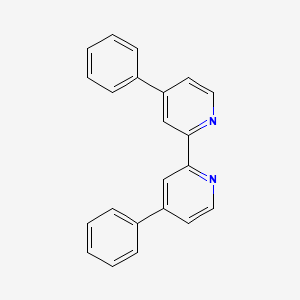

4,4’-Diphenyl-2,2’-bipyridine is an organic compound with the molecular formula C₂₂H₁₆N₂. It is a derivative of bipyridine, where two phenyl groups are attached to the 4 and 4’ positions of the bipyridine core. This compound is known for its applications in coordination chemistry, particularly as a ligand in the formation of metal complexes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diphenyl-2,2’-bipyridine typically involves the coupling of 4-bromo-2,2’-bipyridine with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate. The reaction is usually performed in an organic solvent such as toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for 4,4’-Diphenyl-2,2’-bipyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Diphenyl-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

Oxidation: N-oxides of 4,4’-Diphenyl-2,2’-bipyridine.

Reduction: Reduced bipyridine derivatives.

Substitution: Substituted bipyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₂₂H₁₆N₂

- Molecular Weight : 308.38 g/mol

- Structure : DPBP features two phenyl groups attached to the 4-position of the bipyridine moiety, influencing its electronic properties and coordination behavior.

Coordination Chemistry

DPBP is primarily utilized as a bidentate ligand in coordination chemistry. It forms stable complexes with transition metals, enhancing their photophysical properties and catalytic activity.

- Metal Complexes : Common metal ions coordinated by DPBP include Ru(II), Os(II), and Pt(II).

| Metal Ion | Type of Complex | Notable Properties |

|---|---|---|

| Ru(II) | [Ru(DPBP)₃]²⁺ | Strong red phosphorescence; used in OLEDs |

| Os(II) | [Os(DPBP)₃]²⁺ | Enhanced stability and luminescence |

| Pt(II) | [Pt(DPBP)Cl₂] | Catalytic activity in organic transformations |

Photophysical Applications

The incorporation of DPBP into metal complexes significantly influences their photophysical properties:

- Extended Triplet State Lifetimes : Compared to simpler bipyridine ligands, DPBP-based complexes exhibit longer triplet state lifetimes, enhancing their efficiency in photochemical reactions.

- Red-Shifted Absorption : The phenyl substituents increase conjugation, leading to red-shifted absorption and emission spectra.

Research indicates that DPBP possesses various biological activities:

- Antioxidant Properties : DPBP effectively scavenges free radicals, protecting cells from oxidative stress.

- Cytotoxicity Against Cancer Cells : Studies show selective toxicity towards cancer cell lines (e.g., HCT-15, HeLa) while sparing normal cells.

| Activity Type | Assay Method | Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging | Superior radical scavenging ability compared to vitamin C |

| Cytotoxicity | MTT Assay | IC₅₀ values significantly lower for cancer cells than normal cells |

Material Science

DPBP is also employed in developing advanced materials such as sensors and catalysts:

- Luminescent Materials : DPBP-based complexes are used in OLED applications due to their strong phosphorescence.

- Catalytic Applications : Although not directly catalytic, DPBP serves as a supporting ligand in various catalytic systems.

Case Study 1: Photophysical Properties of Ru(II) Complexes

A study investigated the photophysical properties of Ru(II) complexes with DPBP. The results indicated that these complexes exhibited enhanced luminescence and stability under light exposure compared to other bipyridine derivatives. The incorporation of phenyl groups was credited with improving the geometric arrangement of the complex, leading to increased quantum yields.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of DPBP against several cancer cell lines. The findings demonstrated that DPBP derivatives showed selective toxicity, with lower IC₅₀ values compared to standard chemotherapeutics. This selectivity suggests potential for developing targeted cancer therapies.

Wirkmechanismus

The mechanism of action of 4,4’-Diphenyl-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various chemical reactions, including redox processes and catalytic cycles. The molecular targets include transition metal ions, and the pathways involved often relate to electron transfer and coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-Bipyridine: Lacks the phenyl groups, making it less sterically hindered and more flexible in coordination.

2,2’-Bipyridine: Another isomer with different coordination properties due to the position of the nitrogen atoms.

3,3’-Bipyridine: Similar in structure but with different electronic and steric properties.

Uniqueness

4,4’-Diphenyl-2,2’-bipyridine is unique due to the presence of phenyl groups, which enhance its steric bulk and influence its coordination behavior. This makes it particularly useful in forming complexes with specific geometries and properties .

Biologische Aktivität

4,4'-Diphenyl-2,2'-bipyridine (DPBP) is a bipyridine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DPBP, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 328.37 g/mol. The compound features two phenyl groups attached to the 4-position of the bipyridine moiety, which influences its electronic properties and biological interactions.

Mechanisms of Biological Activity

- Antioxidant Activity : DPBP exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

- DNA Binding and Interaction : Research indicates that DPBP can interact with DNA and proteins. For instance, it has been shown to bind to calf thymus DNA (CT-DNA) through groove binding mechanisms. This interaction can influence DNA replication and transcription processes .

- Cytotoxicity : DPBP has demonstrated cytotoxic effects against various cancer cell lines. The cytotoxicity is often assessed using assays such as the sulforhodamine B (SRB) assay and MTT assay. In vitro studies have indicated that DPBP derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains by disrupting cell wall synthesis and inhibiting nucleic acid synthesis .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activities of DPBP and its derivatives:

- Antioxidant Studies : In a comparative analysis, DPBP was found to possess superior radical scavenging ability compared to standard antioxidants like vitamin C and butylated hydroxytoluene (BHT). The DPPH radical scavenging assay revealed that DPBP effectively reduces oxidative stress markers in vitro .

- Cytotoxicity Assays : In a study involving various human cancer cell lines (HCT-15, HeLa, SKOV3), DPBP derivatives exhibited selective cytotoxicity with IC50 values significantly lower than those observed in normal cell lines (NIH 3T3 and HEK 293). This selectivity highlights its potential as an anticancer agent .

- DNA Interaction Studies : Fluorescence spectroscopy and viscosity measurements confirmed that DPBP binds to DNA in a groove binding mode. This binding was quantified using thermal melting studies, indicating that the presence of phenyl groups enhances the binding affinity compared to simpler bipyridine derivatives .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-phenyl-2-(4-phenylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24-22)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMSMRJQZMTIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064128 | |

| Record name | 4,4'-Diphenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-92-0 | |

| Record name | 4,4′-Diphenyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 4,4'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bipyridine, 4,4'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diphenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diphenyl-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,4'-Diphenyl-2,2'-bipyridine?

A1: The molecular formula of this compound is C22H16N2, and its molecular weight is 308.38 g/mol.

Q2: How can I characterize this compound spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques:

- NMR Spectroscopy: 1H, 13C, and 15N NMR spectroscopy can elucidate the structure and electronic environment of the molecule. []

- UV-Vis Spectroscopy: This technique reveals characteristic absorption bands related to π-π* and metal-to-ligand charge transfer (MLCT) transitions in its metal complexes. [, , , , , , ]

Q3: Is this compound compatible with various solvents?

A3: this compound exhibits solubility in a range of organic solvents, including acetonitrile, dichloromethane, chloroform, and methanol. [, , , , , , , ]

Q4: How does this compound interact with transition metals?

A4: this compound acts as a bidentate chelating ligand, coordinating to transition metals like Ruthenium(II), Osmium(II), Platinum(II), and Iridium(III) through its two nitrogen atoms. [, , , , , , , , , , , , ]

Q5: How does the presence of this compound influence the photophysical properties of Ru(II) complexes?

A5: Incorporating this compound into Ru(II) complexes can:

- Extend the lifetime of the triplet 3MLCT excited state compared to complexes with simpler bipyridine ligands. [, , ]

- Influence the energy levels of the complex, leading to shifts in absorption and emission wavelengths. [, , , ]

- Impact the radiative quantum yield, potentially increasing it due to reduced geometric distortion in the excited state. []

Q6: What is the effect of phenyl substitution on the photophysical properties compared to unsubstituted bipyridine complexes?

A6: The phenyl substituents in this compound contribute to:

- Increased conjugation, leading to red-shifted absorption and emission compared to analogous complexes with unsubstituted bipyridine. [, , , ]

- Enhanced steric hindrance, which can influence the complex's geometry and excited-state dynamics. [, ]

Q7: Can this compound be used in the development of luminescent materials?

A7: Yes, this compound-based metal complexes, particularly those of Ru(II) and Os(II), exhibit strong red phosphorescence, making them suitable for OLED applications. [, ]

Q8: What catalytic applications utilize this compound complexes?

A8: While not directly catalytic itself, this compound is a supporting ligand in complexes used for:

Q9: How is computational chemistry employed to study this compound and its complexes?

A9:

- DFT calculations: Density Functional Theory (DFT) is used to analyze electronic structures, predict spectroscopic properties (UV-Vis, NMR), and understand the impact of structural modifications on the complex's behavior. [, , , ]

- TD-DFT calculations: Time-Dependent DFT elucidates excited state properties and helps interpret experimental observations like emission spectra and excited-state lifetimes. []

Q10: How do structural modifications of this compound impact its coordination and photophysical properties?

A10: Modifications to the phenyl rings or the bipyridine core can significantly alter the properties of the resulting metal complexes:

- Electron-donating/withdrawing groups: Introducing electron-donating or withdrawing groups on the phenyl rings can tune the energy levels of the complex, affecting its absorption, emission, and electrochemical properties. [, , ]

- Steric bulk: Increasing steric bulk around the coordination site can influence the stability, geometry, and reactivity of the complex. [, , ]

Q11: What is known about the stability of this compound complexes?

A11: The stability of these complexes can vary depending on the metal ion, other ligands present, and the environment. Some Ru(II) complexes containing this compound demonstrate enhanced photostability. []

Q12: Are there strategies to improve the stability and solubility of this compound complexes?

A12:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.